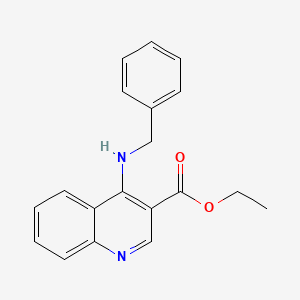

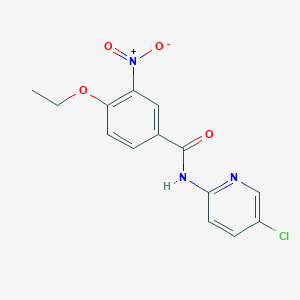

![molecular formula C13H12FNOS B5552754 N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)

N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs called cannabinoid receptor agonists. It is a potent and selective agonist of the CB2 receptor, which is primarily found in the immune system and peripheral tissues. A-836,339 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Structural Analysis and Crystallography

Research on similar compounds, such as N-substituted pyrazoline derivatives, reveals the geometric parameters and potential for intramolecular interactions, which might be relevant for understanding the chemical behavior and potential applications of N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide. Studies have highlighted how substitutions on the phenyl group can significantly affect molecular conformation and intermolecular bonding patterns, suggesting potential areas of exploration for this compound in material science or pharmaceuticals (Köysal et al., 2005).

Molecular Imaging and Neurological Applications

Fluorinated derivatives similar to the subject compound have been utilized in molecular imaging, particularly in positron emission tomography (PET) scans for studying brain receptors in neurological disorders such as Alzheimer's disease. The fluorine-18 labeled compounds offer insights into receptor densities and brain function, suggesting that this compound could be modified for similar biomedical imaging applications (Kepe et al., 2006).

Fluorescence and Sensing Applications

Compounds with structural similarities to this compound have been explored for their fluorescent properties and potential as chemosensors. The introduction of thiophene and related heterocyclic motifs has been shown to result in materials with tunable fluorescent properties, which could be leveraged in the design of new sensors or optoelectronic devices (Witalewska et al., 2019).

Antimicrobial and Biological Activities

Research on thiophene-containing compounds highlights their broad spectrum of biological activities, including antimicrobial effects. This suggests that derivatives of this compound could be synthesized and evaluated for potential antimicrobial or therapeutic applications, expanding the scope of research into their biological efficacy (Limban et al., 2011).

Optoelectronics and Material Science

The structural moiety of thiophene has been extensively studied for its application in material science, particularly in the development of organic semiconductors, solar cells, and other optoelectronic devices. The electronic properties of thiophene-based compounds, such as this compound, make them candidates for exploration in these fields, potentially leading to innovations in flexible electronics, photovoltaic materials, and more efficient light-emitting devices (Cheng et al., 2014).

properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNOS/c14-11-5-3-10(4-6-11)7-8-15-13(16)12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAAUOBCGBLGIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5552688.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5552717.png)

![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)

![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)